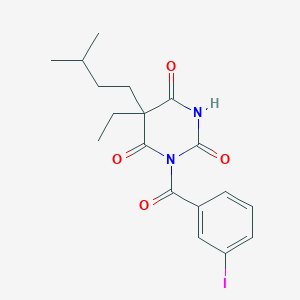
5-ethyl-1-(3-iodobenzoyl)-5-(3-methylbutyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ethyl-1-(3-iodobenzoyl)-5-(3-methylbutyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as EI-5, is a synthetic compound that has been extensively studied for its potential application in scientific research. EI-5 belongs to the class of pyrimidine derivatives and has been shown to exhibit a range of biochemical and physiological effects.
作用機序
The mechanism of action of 5-ethyl-1-(3-iodobenzoyl)-5-(3-methylbutyl)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the inhibition of PTP1B and activation of AMPK. PTP1B is a key regulator of insulin signaling and glucose metabolism, and its inhibition by this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models. Activation of AMPK, on the other hand, has been linked to a range of metabolic processes, including glucose uptake and fatty acid oxidation.
Biochemical and physiological effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its effects on PTP1B and AMPK, it has also been shown to inhibit the activity of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in the degradation of incretin hormones. This inhibition has been linked to improved glucose tolerance and insulin sensitivity in animal models. This compound has also been shown to exhibit anti-inflammatory effects, which may be linked to its inhibition of PTP1B.
実験室実験の利点と制限
5-ethyl-1-(3-iodobenzoyl)-5-(3-methylbutyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for use in lab experiments. It is a synthetic compound that can be synthesized with high yields and purity, making it suitable for use in a range of assays. It has also been extensively studied for its biochemical and physiological effects, making it a well-characterized compound for use in scientific research. However, there are also limitations to the use of this compound in lab experiments. Its effects may vary depending on the cell type or animal model used, and its mechanism of action may not be fully understood in all cases.
将来の方向性
There are several future directions for the study of 5-ethyl-1-(3-iodobenzoyl)-5-(3-methylbutyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is its potential application in the treatment of metabolic disorders, such as type 2 diabetes and obesity. Its effects on glucose and lipid metabolism make it a promising candidate for further study in this area. Another area of interest is its potential application in the treatment of inflammatory disorders. Its anti-inflammatory effects may be beneficial in the treatment of a range of conditions, including rheumatoid arthritis and inflammatory bowel disease. Further study is needed to fully understand the potential applications of this compound in these areas.
合成法
5-ethyl-1-(3-iodobenzoyl)-5-(3-methylbutyl)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized using a multistep process involving the reaction of 3-iodobenzoic acid with 3-methylbutylamine, followed by the addition of ethyl acetoacetate and ammonium acetate. The resulting product is then subjected to a series of purification steps, including recrystallization and column chromatography, to obtain pure this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
科学的研究の応用
5-ethyl-1-(3-iodobenzoyl)-5-(3-methylbutyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential application in scientific research. It has been shown to exhibit a range of biochemical and physiological effects, including inhibition of protein tyrosine phosphatase 1B (PTP1B) and activation of AMP-activated protein kinase (AMPK). These effects have been linked to a range of cellular processes, including glucose metabolism, lipid metabolism, and inflammation.
特性
IUPAC Name |
5-ethyl-1-(3-iodobenzoyl)-5-(3-methylbutyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21IN2O4/c1-4-18(9-8-11(2)3)15(23)20-17(25)21(16(18)24)14(22)12-6-5-7-13(19)10-12/h5-7,10-11H,4,8-9H2,1-3H3,(H,20,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYXKHBVWCMDNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)N(C1=O)C(=O)C2=CC(=CC=C2)I)CCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21IN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

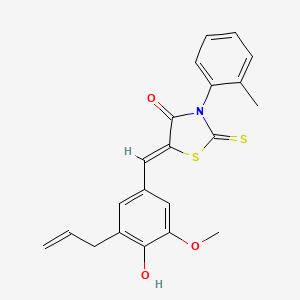
![N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-(4H-1,2,4-triazol-3-ylthio)acetamide](/img/structure/B5001143.png)
![N-(4-{4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)-3-phenylacrylamide](/img/structure/B5001144.png)
![N,2-dimethyl-5-{6-[(3-methylbenzyl)amino]-3-pyridazinyl}benzenesulfonamide](/img/structure/B5001156.png)
![ethyl 2-[(2-{[3-(4-morpholinyl)propyl]amino}-5-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5001158.png)
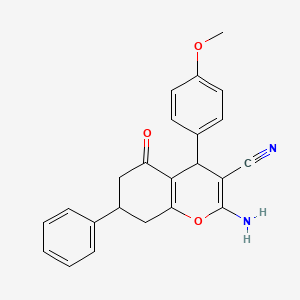
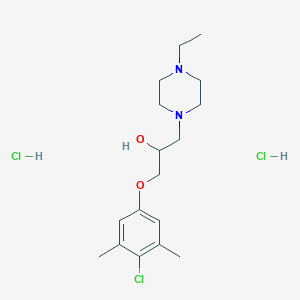

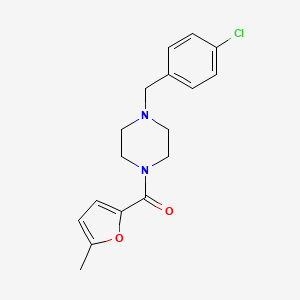
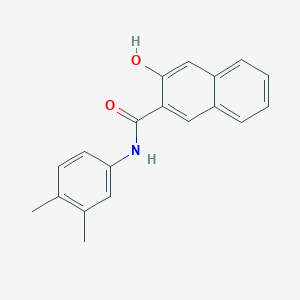
![N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B5001199.png)
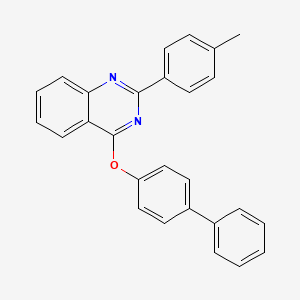
![ethyl 4-(3-fluorobenzyl)-1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-4-piperidinecarboxylate](/img/structure/B5001217.png)
![1-acetyl-N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-4-piperidinamine](/img/structure/B5001223.png)